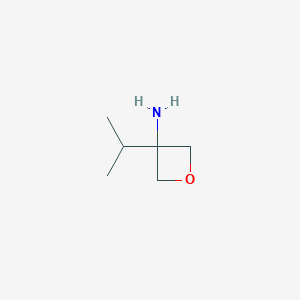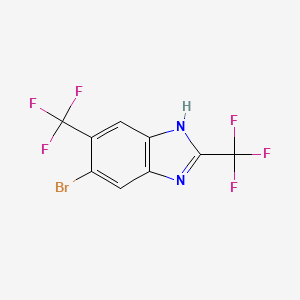![molecular formula C22H22Br2O2 B12836553 3,12-Dibromo-6,8-dimethoxypentacyclo[11.7.0.01,9.02,7.015,20]icosa-2,4,6,8,10,12-hexaene](/img/structure/B12836553.png)
3,12-Dibromo-6,8-dimethoxypentacyclo[11.7.0.01,9.02,7.015,20]icosa-2,4,6,8,10,12-hexaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,12-Dibromo-6,8-dimethoxypentacyclo[117001,902,7015,20]icosa-2,4,6,8,10,12-hexaene is a complex organic compound characterized by its unique pentacyclic structure
Métodos De Preparación
The synthesis of 3,12-Dibromo-6,8-dimethoxypentacyclo[11.7.0.01,9.02,7.015,20]icosa-2,4,6,8,10,12-hexaene typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the core pentacyclic structure, followed by the introduction of bromine and methoxy groups through substitution reactions. Industrial production methods may involve the use of advanced catalytic processes to enhance yield and purity.
Análisis De Reacciones Químicas
3,12-Dibromo-6,8-dimethoxypentacyclo[11.7.0.01,9.02,7.015,20]icosa-2,4,6,8,10,12-hexaene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the removal of bromine atoms.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3,12-Dibromo-6,8-dimethoxypentacyclo[11.7.0.01,9.02,7.015,20]icosa-2,4,6,8,10,12-hexaene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of interest in studies related to molecular interactions and biological activity.
Industry: Used in the development of advanced materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 3,12-Dibromo-6,8-dimethoxypentacyclo[11.7.0.01,9.02,7.015,20]icosa-2,4,6,8,10,12-hexaene involves its interaction with molecular targets through its bromine and methoxy groups. These functional groups can form bonds with specific sites on target molecules, leading to changes in their chemical or biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions.
Comparación Con Compuestos Similares
Similar compounds to 3,12-Dibromo-6,8-dimethoxypentacyclo[11.7.0.01,9.02,7.015,20]icosa-2,4,6,8,10,12-hexaene include other brominated and methoxylated pentacyclic compounds. the unique combination of bromine and methoxy groups in this compound sets it apart, providing distinct chemical reactivity and potential applications. Some similar compounds include:
- Tricyclo[8.2.2.2(4,7)]hexadeca-4,6,10,12,13,15-hexaene
- 1,3-Dibromo-2,4,6-trimethylbenzene
- 2,8-Dibromo-dibenzothiophene
These compounds share structural similarities but differ in their specific functional groups and resulting chemical properties.
Propiedades
Fórmula molecular |
C22H22Br2O2 |
|---|---|
Peso molecular |
478.2 g/mol |
Nombre IUPAC |
3,12-dibromo-6,8-dimethoxypentacyclo[11.7.0.01,9.02,7.015,20]icosa-2,4,6,8,10,12-hexaene |
InChI |
InChI=1S/C22H22Br2O2/c1-25-18-10-9-17(24)20-19(18)21(26-2)14-7-8-16(23)15-11-12-5-3-4-6-13(12)22(14,15)20/h7-10,12-13H,3-6,11H2,1-2H3 |
Clave InChI |
NZFSHZVGHBBQIB-UHFFFAOYSA-N |
SMILES canónico |
COC1=C2C(=C(C=C1)Br)C34C5CCCCC5CC3=C(C=CC4=C2OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


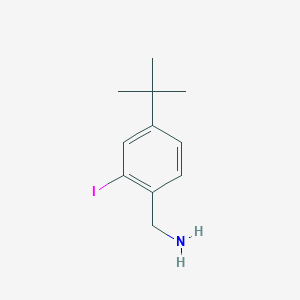
![Methyl 7-chlorofuro[2,3-c]pyridine-5-carboxylate](/img/structure/B12836479.png)
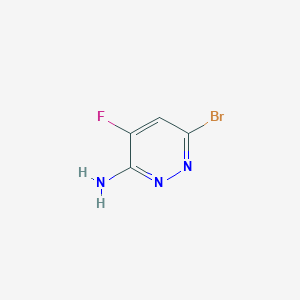
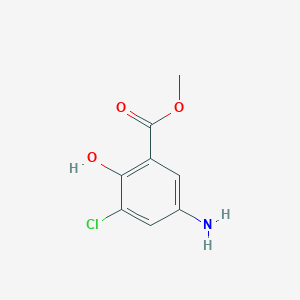

![Methyl 3-iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate](/img/structure/B12836493.png)
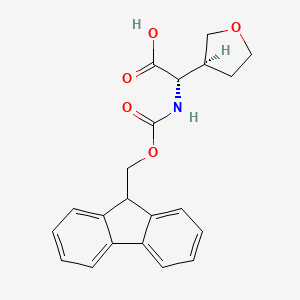
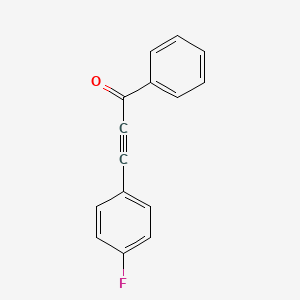

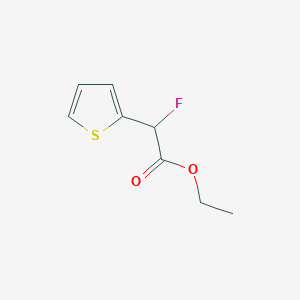
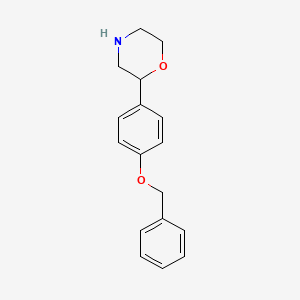
![6-Chloro-2-(pyridin-3-yl)imidazo[1,2-b]pyridazine](/img/structure/B12836525.png)
